molecular formula C11H13NO2 B8699823 ETHYL 3-(2-AMINOPHENYL)ACRYLATE

ETHYL 3-(2-AMINOPHENYL)ACRYLATE

Cat. No. B8699823
M. Wt: 191.23 g/mol
InChI Key: ZKIDAZQBINIQSP-UHFFFAOYSA-N
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Patent
US03950525

Procedure details

To a solution of dry ethyl ether (300 ml.) is added magnesium turnings (16.9 g.). Bromobenzene (103 g.) in ether (600 ml.) is added at a rate to maintain gentle refluxing (An iodine crystal or a ml. of methyliodide often must be added to initiate the reaction.). Refluxing is continued until most of the magnesium has reacted. Ethyl cyanoacetate (30 g.) is added over a 30 minute period and the reaction mixture allowed to stir for 3 hours at room temperature after which time 3.5N sulfuric acid (180 ml.) is added and the reaction allowed to stir for 30 additional minutes. The aqueous layer is extracted with diethyl ether and the organic layer washed with water and dried over sodium sulfate. Removal of the ether in vacuo followed by distillation of the residual oil gives the desired product, b.p. at 0.4 mm, 138°-142° C.
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
reactant
Reaction Step Six
Quantity
16.9 g
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1C=C[CH:6]=[CH:5][CH:4]=1.II.CI.[C:13]([CH2:15][C:16](OCC)=O)#[N:14].S(=O)(=O)(O)[OH:22].[CH3:26][CH2:27][O:28][CH2:29][CH3:30]>>[NH2:14][C:13]1[CH:15]=[CH:16][CH:6]=[CH:5][C:4]=1[CH:3]=[CH:26][C:27]([O:28][CH2:29][CH3:30])=[O:22]

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
600 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Six
Name
Quantity
180 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
16.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 additional minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
has reacted
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with diethyl ether
WASH
Type
WASH
Details
the organic layer washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the ether in vacuo
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the residual oil

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=O)OCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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